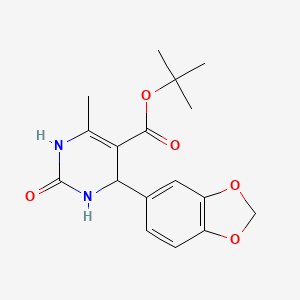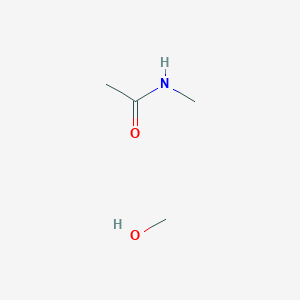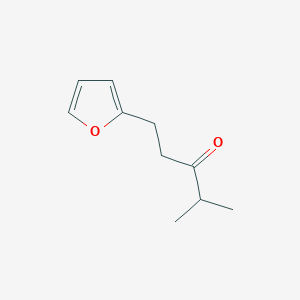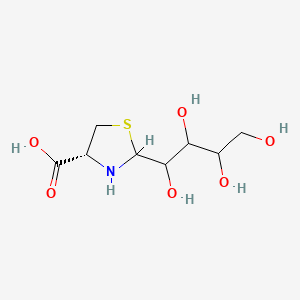![molecular formula C9H9FOS B12583368 4-[(S)-Ethenesulfinyl]-1-fluoro-2-methylbenzene CAS No. 646516-63-4](/img/structure/B12583368.png)
4-[(S)-Ethenesulfinyl]-1-fluoro-2-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(S)-Ethenesulfinyl]-1-fluoro-2-methylbenzene is an organic compound with the molecular formula C9H9FOS This compound is characterized by the presence of a sulfinyl group attached to an ethenyl moiety, a fluorine atom, and a methyl group on a benzene ring The stereochemistry of the sulfinyl group is specified as (S), indicating its specific three-dimensional arrangement
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(S)-Ethenesulfinyl]-1-fluoro-2-methylbenzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1-fluoro-2-methylbenzene and a suitable sulfinylating agent.
Sulfinylation: The sulfinylation reaction is carried out under controlled conditions to introduce the sulfinyl group. This step may involve the use of reagents like sulfinyl chlorides or sulfinyl esters.
Stereochemical Control: The stereochemistry of the sulfinyl group is controlled using chiral catalysts or chiral auxiliaries to ensure the (S) configuration.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors under optimized conditions to maximize yield and purity.
Purification: The crude product is purified using techniques such as distillation, crystallization, or chromatography to obtain the desired compound with high purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-[(S)-Ethenesulfinyl]-1-fluoro-2-methylbenzene undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.
Substitution: Nucleophiles like amines or thiols, polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of substituted benzene derivatives with various functional groups.
Aplicaciones Científicas De Investigación
4-[(S)-Ethenesulfinyl]-1-fluoro-2-methylbenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-[(S)-Ethenesulfinyl]-1-fluoro-2-methylbenzene involves its interaction with specific molecular targets. The sulfinyl group can participate in redox reactions, influencing cellular redox balance. The fluorine atom can enhance the compound’s lipophilicity and membrane permeability, facilitating its interaction with intracellular targets. The ethenyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-[®-Ethenesulfinyl]-1-fluoro-2-methylbenzene: The enantiomer of the compound with ® configuration.
4-[(S)-Ethenesulfinyl]-1-chloro-2-methylbenzene: Similar structure with a chlorine atom instead of fluorine.
4-[(S)-Ethenesulfinyl]-1-fluoro-2-ethylbenzene: Similar structure with an ethyl group instead of a methyl group.
Uniqueness
4-[(S)-Ethenesulfinyl]-1-fluoro-2-methylbenzene is unique due to the combination of its sulfinyl, fluorine, and ethenyl groups, which confer distinct chemical reactivity and biological activity. The (S) configuration of the sulfinyl group also contributes to its stereospecific interactions with biological targets, making it a valuable compound for research and development.
Propiedades
Número CAS |
646516-63-4 |
|---|---|
Fórmula molecular |
C9H9FOS |
Peso molecular |
184.23 g/mol |
Nombre IUPAC |
4-[(S)-ethenylsulfinyl]-1-fluoro-2-methylbenzene |
InChI |
InChI=1S/C9H9FOS/c1-3-12(11)8-4-5-9(10)7(2)6-8/h3-6H,1H2,2H3/t12-/m0/s1 |
Clave InChI |
YBAVYTCZJZEWNA-LBPRGKRZSA-N |
SMILES isomérico |
CC1=C(C=CC(=C1)[S@@](=O)C=C)F |
SMILES canónico |
CC1=C(C=CC(=C1)S(=O)C=C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[2-(3-pyridin-3-ylphenyl)-2H-tetrazol-5-yl]pyridine](/img/structure/B12583313.png)
![Spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine], 1'-pyrazinyl-](/img/structure/B12583319.png)

![Methyl 4-[(2-methylbut-2-en-1-yl)oxy]but-2-ynoate](/img/structure/B12583335.png)

![2,2'-(Ethane-1,2-diyl)bis[6-(pyrimidin-2-yl)-1H-benzimidazole]](/img/structure/B12583353.png)
![N-Allyl-2-{[8-ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B12583354.png)

![1H-Imidazo[4,5-c]quinolin-4-amine, 1-[2-(2-aminoethoxy)ethyl]-](/img/structure/B12583365.png)
![3-Hydroxy-4-[(4-phenoxyanilino)(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12583385.png)
![Pyrimidinium, 1-[2-(4-chlorophenyl)-2-oxoethyl]-4-(2-furanyl)-, bromide](/img/structure/B12583393.png)
